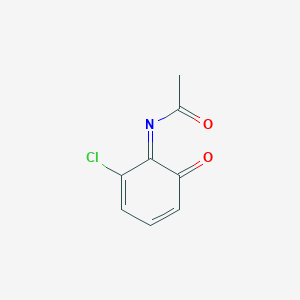
N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide is a chemical compound that belongs to the family of quinone imines. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a chloro-substituted cyclohexadienone ring, which is conjugated with an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide typically involves the reaction of chlorosulfanylbenzenes with benzene-1,4-diamines. This reaction is carried out in pyridine at low temperatures (around 0°C) to form the desired product . The reaction conditions are crucial to ensure the formation of the correct isomer and to maximize yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid to form sulfonamides.
Reduction: Reduction reactions can convert the quinone imine structure to a more reduced form, although specific conditions for this compound are less documented.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid is commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonamides are major products formed from oxidation reactions.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other quinone imine derivatives.
Biology: Exhibits biological activities such as antifungal, antibacterial, and anticancer properties.
Medicine: Potential use in developing new therapeutic agents due to its biological activities.
Industry: Used in the synthesis of pesticides and herbicides due to its insecticidal and fungicidal properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide involves its interaction with biological molecules. The compound can undergo redox reactions, affecting the redox state of cells and leading to cytotoxic effects . It can also inhibit the growth of certain fungi and bacteria by interfering with their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide
- N,N’-Bis(arylsulfanyl)cyclohexa-2,5-diene-1,4-diimines
Uniqueness
N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide is unique due to its chloro substitution, which enhances its biological activity compared to other similar compounds. The presence of the chloro group increases its reactivity and potential for forming various derivatives with significant biological activities.
Properties
Molecular Formula |
C8H6ClNO2 |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide |
InChI |
InChI=1S/C8H6ClNO2/c1-5(11)10-8-6(9)3-2-4-7(8)12/h2-4H,1H3 |
InChI Key |
HCBLXIBNCBQRGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1C(=O)C=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


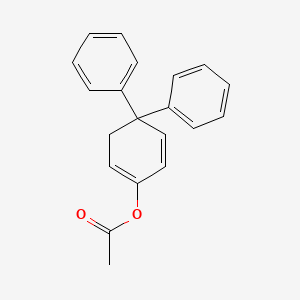
![Cyclopentanemethanethiol, 1-[(ethylthio)methyl]-](/img/structure/B13830713.png)
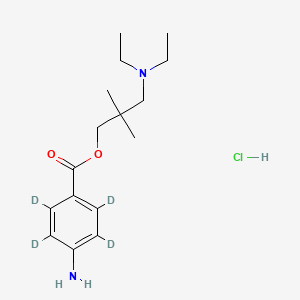
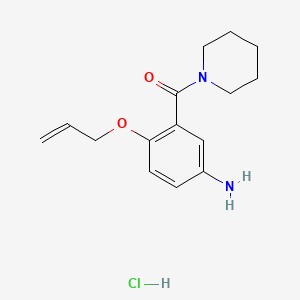
![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate](/img/structure/B13830747.png)


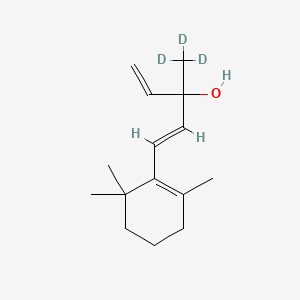
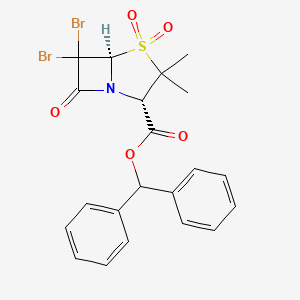
![[(2R,3R)-2-[1-[(2S,3S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13830777.png)
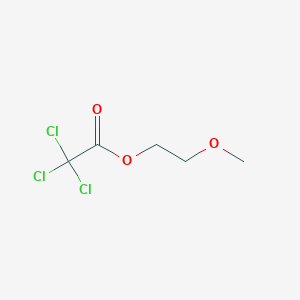
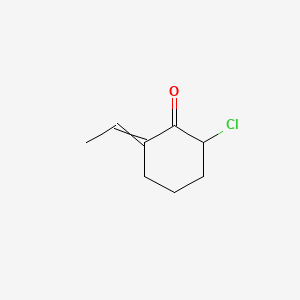
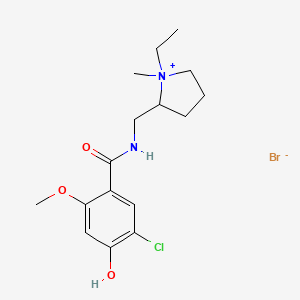
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide](/img/structure/B13830798.png)
